molecular formula C18H14O3 B210586 Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl- CAS No. 20958-18-3

Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-

Cat. No. B210586
CAS RN: 20958-18-3
M. Wt: 278.3 g/mol
InChI Key: KXNYCALHDXGJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-, also known as 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione, is a chemical compound with the molecular formula C18H14O3 . Its molecular weight is 278.31 .


Molecular Structure Analysis

The molecular structure of Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl- is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-7,10H,8H2,1-2H3 .


Physical And Chemical Properties Analysis

Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl- has a molecular weight of 278.31 . It should be stored at a temperature of 28°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of phenanthro[1,2-b]furan-10,11-dione, a core nucleus present in Tanshinone-I, is described in a detailed multi-step process. This involves starting from 2-bromo-3,4-dihydro-1-naphthaldehyde and employing Suzuki coupling and oxidation techniques (Shaik & Kar, 2009).

  • Chemical Properties and Reactivity : Phenanthro[4,5-bcd]furan and its derivatives have been synthesized and analyzed for their chemical reactivities and spectral properties. These studies indicate that such compounds exhibit characteristics of both phenanthrene and dibenzofuran, without significant strain in their fused-ring system (Horaguchi, 1977).

  • Fluorescent Properties : A study on 2,3-diphenylphenanthro[9,10-b]furans demonstrates their potential as new blue fluorophores. These compounds exhibit intense blue fluorescence in both solution and solid state, making them interesting for applications in fluorescence-based technologies (Kojima et al., 2016).

Application in Biochemistry and Pharmaceuticals

  • Natural Product Isolation : Phenanthro[2,3-b]furan derivatives have been isolated from natural sources like Pleione bulbocodioides, contributing to the understanding of natural product chemistry and potential pharmacological applications (Liu et al., 2007).

  • Antioxidant Properties : Compounds like urceolatin, which contain the benzylphenanthro[4,5-bcd]furan unit, show significant radical-scavenging activity. Such properties are important for exploring new antioxidants in therapeutic applications (Li et al., 2008).

Novel Compound Synthesis and Analysis

  • New Synthetic Routes : Innovative approaches to synthesizing phenanthrofuran derivatives have been explored, offering new methodologies in organic chemistry and potential applications in drug discovery (Koyanagi et al., 1997).

  • Structural Elucidation : The synthesis and identification of phenanthrofuran compounds have been carried out with detailed analysis of their structural and spectral characteristics. This contributes to a deeper understanding of their chemical behavior and potential uses (Stöckel et al., 1969).

properties

IUPAC Name

4,8-dimethyl-8,9-dihydronaphtho[2,1-f][1]benzofuran-7,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNYCALHDXGJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C3=C(C2=O)C4=CC=CC(=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943247
Record name 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-

CAS RN

20958-18-3
Record name 8,9-Dihydro-4,8-dimethylphenanthro[3,2-b]furan-7,11-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20958-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroisotanshinone I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020958183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dimethyl-8,9-dihydrophenanthro[3,2-b]furan-7,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Reactant of Route 2
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Reactant of Route 3
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Reactant of Route 4
Reactant of Route 4
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Reactant of Route 5
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-
Reactant of Route 6
Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.